

Vofopitant Dihydrochloride: A Technical Overview of its Molecular Structure and Properties

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Compound of Interest

Compound Name: Vofopitant Dihydrochloride

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Abstract

Vofopitant Dihydrochloride (GR205171A) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic route of **Vofopitant Dihydrochloride**. It also details its mechanism of action through the NK1 receptor signaling pathway, offering valuable insights for researchers in pharmacology and drug development.

Molecular Structure and Chemical Properties

Vofopitant Dihydrochloride is the dihydrochloride salt of Vofopitant. The core structure consists of a substituted phenylpiperidine moiety linked to a methoxyphenyl-tetrazole group.[5][6][7]

Chemical Identifiers

Identifier	Value
IUPAC Name	(2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride
Synonyms	GR 205171A, GR205171[1][2][5]
CAS Number	168266-51-1[3][4]
Molecular Formula	C ₂₁ H ₂₅ Cl ₂ F ₃ N ₆ O[3][4]
Molecular Weight	505.36 g/mol [3][8]
SMILES	Cl.Cl.COC1ccc(cc1CN[C@H]1CCCN[C@H]1c1c1cccc1)-n1nnnc1C(F)(F)F[4]
InChI Key	XILNRORTJVDYRH-HKUYNNGSSA-N[5]

Physicochemical Properties

Property	Value
Physical State	Solid
Solubility	Acetonitrile: Slightly soluble (0.1-1 mg/ml); DMSO: Sparingly soluble (1-10 mg/ml)[9]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[4]

Pharmacological Data

Vofopitant is a highly potent and selective antagonist for the tachykinin NK1 receptor. Its primary mechanism of action is the inhibition of substance P (SP) binding to this receptor.

Receptor Binding Affinity

Species	Receptor	pKi
Human	NK1	10.6[1][2][3][4]
Rat	NK1	9.5[1][2][3][4]
Ferret	NK1	9.8[10]

pKi is the negative logarithm of the inhibition constant (K_i), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

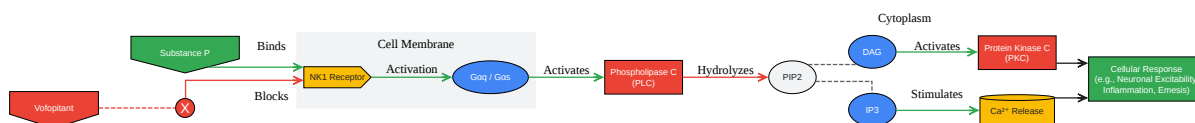
Vofopitant exhibits negligible affinity for NK2 and NK3 receptors.[10]

Mechanism of Action: NK1 Receptor Antagonism

Vofopitant exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR). [10][11] This inhibition prevents the activation of downstream signaling cascades that are implicated in emesis, pain transmission, and inflammation.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor typically activates $G_{\alpha q}$ and $G_{\alpha s}$ proteins, leading to a cascade of intracellular events.[3][11] Vofopitant, by blocking this initial step, prevents the subsequent signaling.



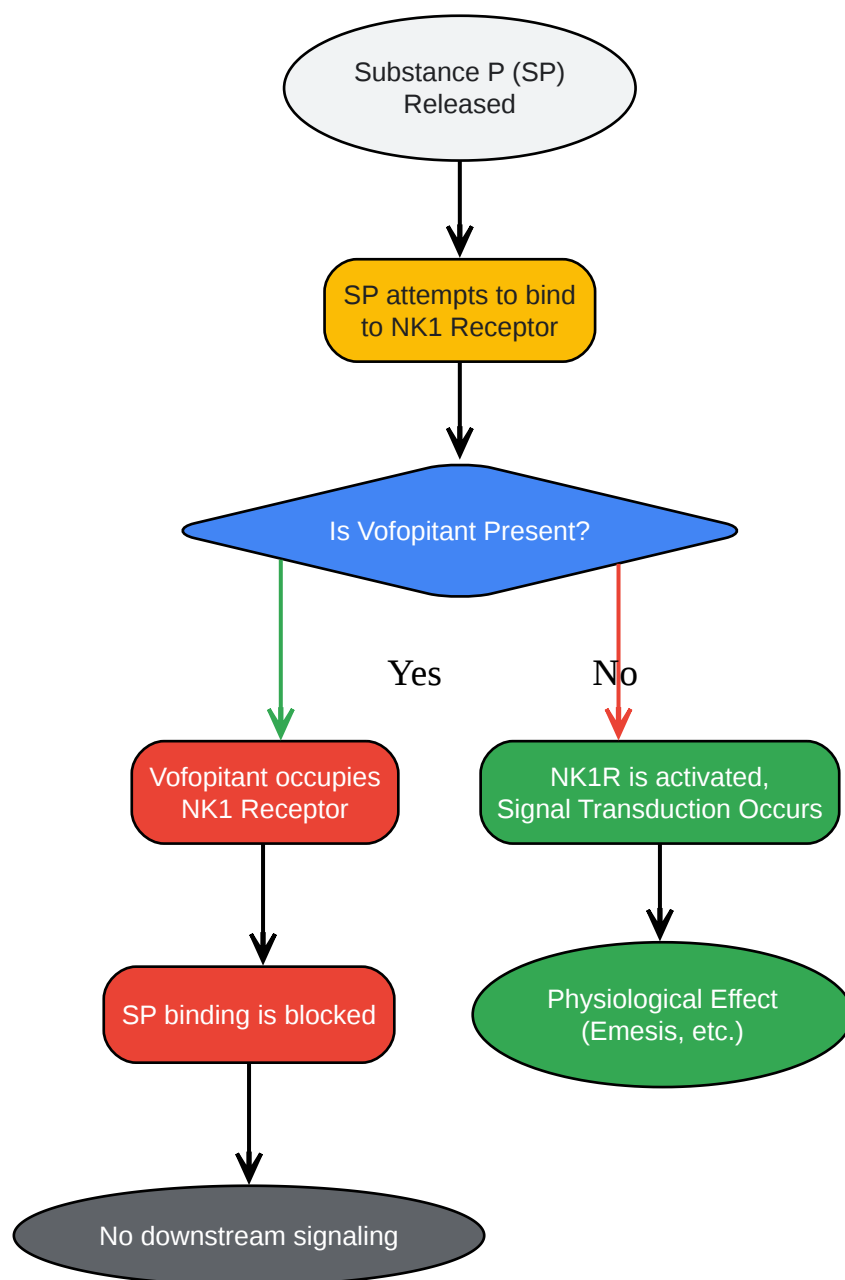
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Caption: Vofopitant blocks Substance P binding to the NK1 receptor.

The diagram above illustrates the canonical Gq-coupled pathway. Activation of the NK1 receptor by Substance P leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).^[11] These second messengers then trigger the release of intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in various cellular responses.^[11]

Logical Flow of Vofopitant's Antagonistic Action

The mechanism of Vofopitant's action can be summarized in a logical workflow.



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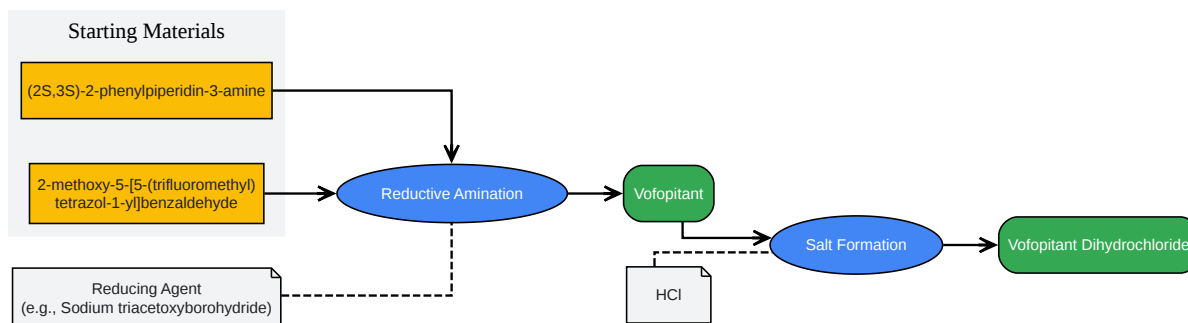
Caption: Logical workflow of Vofopitant's antagonistic action.

Experimental Protocols: Synthesis of Vofopitant

The synthesis of Vofopitant involves a multi-step process. The following is a generalized protocol based on published synthetic routes.

General Synthesis Scheme

A common synthetic approach involves the reductive amination of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde with (2S,3S)-2-phenylpiperidin-3-amine.



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Caption: Generalized synthetic workflow for **Vofopitant Dihydrochloride**.

Key Synthetic Steps

- **Preparation of the Aldehyde Intermediate:** The synthesis of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde can be achieved from 4-amino-2-iodoanisole. This involves acylation with trifluoroacetic anhydride, followed by reaction with triphenylphosphine and carbon tetrachloride to form an iminochloride. Cyclization with sodium azide yields the tetrazole ring. Subsequent reactions introduce the aldehyde group.
- **Preparation of the Amine Intermediate:** The chiral amine, (2S,3S)-2-phenylpiperidin-3-amine, can be prepared from 3-nitro-2-phenylpyridine through hydrogenation and subsequent optical resolution.
- **Reductive Amination:** The aldehyde and amine intermediates are reacted in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane to form the Vofopitant base.

- **Salt Formation:** The Vofopitant free base is then treated with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.

Note: This is a generalized outline. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on laboratory-scale experiments and literature precedents.

Conclusion

Vofopitant Dihydrochloride is a well-characterized, potent, and selective NK1 receptor antagonist. Its defined molecular structure and high binding affinity make it a valuable tool for research into the physiological and pathological roles of the Substance P/NK1 receptor system. The provided information on its chemical properties, mechanism of action, and synthetic pathways offers a solid foundation for further investigation and application in neuroscience and drug discovery. Although it did not achieve market approval for social phobia or PTSD, its potent anti-emetic properties highlight the therapeutic potential of NK1 receptor antagonism.[5]
[7]

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